molecular formula C17H25N5O B2377742 N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide CAS No. 2249405-92-1

N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No. B2377742
CAS RN: 2249405-92-1
M. Wt: 315.421
InChI Key: BPLLISAGAVBGSI-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in various disorders, including anxiety and depression.

Mechanism of Action

N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide works by binding to the CRF1 receptor and blocking its activation by CRF. This receptor is known to be involved in the regulation of the body's stress response. By blocking this receptor, this compound may reduce the effects of stress on the body and brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, and to reduce the symptoms of depression in humans. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is that it is a highly selective antagonist of the CRF1 receptor, meaning that it does not affect other receptors in the brain. This makes it a useful tool for studying the role of the CRF1 receptor in various disorders. However, one limitation of this compound is that it has a relatively short half-life in the body, meaning that it may need to be administered multiple times in order to maintain its effects.

Future Directions

There are a number of potential future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD). Another area of interest is the potential use of this compound in combination with other drugs for the treatment of addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various disorders.

Synthesis Methods

N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-(4-fluorophenyl)piperidine with 2-bromo-2-methylpropanenitrile, followed by the addition of 2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various disorders, including anxiety and depression. It has been shown to block the effects of CRF1 receptor activation, which is known to play a role in stress-related disorders. This compound has also been studied for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-17(2,3)14(12-18)20-16(23)13-21-8-10-22(11-9-21)15-6-4-5-7-19-15/h4-7,14H,8-11,13H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLLISAGAVBGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)CN1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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